molecular formula C14H14 B12541883 1-(Cyclopentylidenemethyl)-2-ethynylbenzene CAS No. 819871-40-4

1-(Cyclopentylidenemethyl)-2-ethynylbenzene

Cat. No.: B12541883
CAS No.: 819871-40-4
M. Wt: 182.26 g/mol
InChI Key: AYENRWUZLZKHPJ-UHFFFAOYSA-N
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Description

1-(Cyclopentylidenemethyl)-2-ethynylbenzene is an organic compound characterized by its unique structure, which includes a cyclopentylidene group attached to a benzene ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene typically involves the following steps:

    Formation of the Cyclopentylidene Group: This can be achieved through the reaction of cyclopentanone with a suitable reagent to form the cyclopentylidene intermediate.

    Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with the cyclopentylidene intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzene ring can be hydrogenated under suitable conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-(Cyclopentylidenemethyl)-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylidenemethyl)-2-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-(Cyclopentylidenemethyl)-2-phenylbenzene
  • 1-(Cyclopentylidenemethyl)-2-propynylbenzene

Comparison: 1-(Cyclopentylidenemethyl)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

819871-40-4

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclopentylidenemethyl)-2-ethynylbenzene

InChI

InChI=1S/C14H14/c1-2-13-9-5-6-10-14(13)11-12-7-3-4-8-12/h1,5-6,9-11H,3-4,7-8H2

InChI Key

AYENRWUZLZKHPJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=C2CCCC2

Origin of Product

United States

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